molecular formula C14H22N2O2 B14459114 2'-Ethyl-2-(2-methoxyethylamino)propionanilide CAS No. 67262-64-0

2'-Ethyl-2-(2-methoxyethylamino)propionanilide

Cat. No.: B14459114
CAS No.: 67262-64-0
M. Wt: 250.34 g/mol
InChI Key: UFMXHBJWGINRPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Ethyl-2-(2-methoxyethylamino)propionanilide is an organic compound with the molecular formula C14H22N2O2 It is a derivative of propionanilide and contains an ethyl group, a methoxyethylamino group, and a propionanilide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Ethyl-2-(2-methoxyethylamino)propionanilide typically involves the reaction of 2-methoxyethylamine with an appropriate propionanilide derivative under controlled conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of 2’-Ethyl-2-(2-methoxyethylamino)propionanilide may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to ensure consistent quality and high efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2’-Ethyl-2-(2-methoxyethylamino)propionanilide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

2’-Ethyl-2-(2-methoxyethylamino)propionanilide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2’-Ethyl-2-(2-methoxyethylamino)propionanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2’-Ethyl-2-(2-methoxyethylamino)propionanilide can be compared with other similar compounds, such as:

The uniqueness of 2’-Ethyl-2-(2-methoxyethylamino)propionanilide lies in its specific functional groups, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

67262-64-0

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

N-(2-ethylphenyl)-2-(2-methoxyethylamino)propanamide

InChI

InChI=1S/C14H22N2O2/c1-4-12-7-5-6-8-13(12)16-14(17)11(2)15-9-10-18-3/h5-8,11,15H,4,9-10H2,1-3H3,(H,16,17)

InChI Key

UFMXHBJWGINRPF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(C)NCCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.